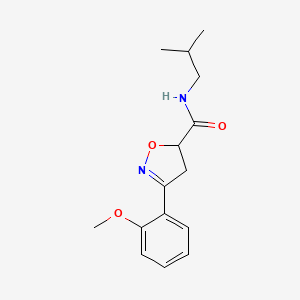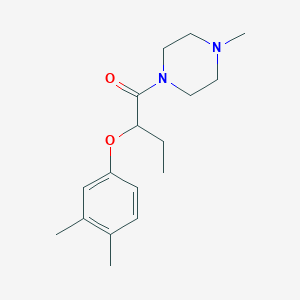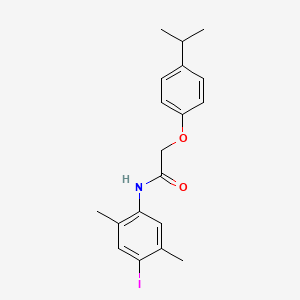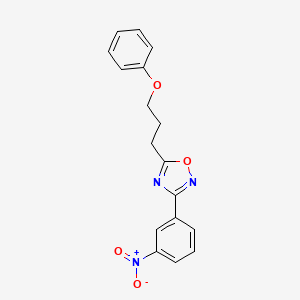
2-butyryl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-butyryl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H13Cl2N3OS and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0156386 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-Butyryl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide and its derivatives are pivotal in synthesizing a wide array of chemical compounds. For instance, Darehkordi and Ghazi (2013) described the synthesis of hydrazine, carbothioamide derivatives, and their application in forming 4-oxothiazolidine and thiazole derivatives through various chemical reactions. These compounds serve as important monomers for the synthesis of diverse dendrimers, showcasing their utility in creating complex chemical structures (Darehkordi & Ghazi, 2013).
Antimicrobial and Antifungal Activities
A significant application of this compound derivatives is in the field of antimicrobial and antifungal research. Al-Amiery et al. (2012) tested metal complexes of related compounds against selected fungi types, revealing notable antifungal activities. Additionally, these compounds exhibited encouraging antioxidant activities, demonstrating their potential in combating oxidative stress and related diseases (Al-Amiery, Kadhum, & Mohamad, 2012).
Solubility and Pharmaceutical Applications
Understanding the solubility of chemical compounds is crucial for their application in pharmaceuticals. Shakeel, Bhat, and Haq (2014) investigated the solubility of an isoniazid analogue in various solvents, providing essential data for formulation development in the pharmaceutical industry. Such studies highlight the importance of chemical derivatives in drug formulation and their potential therapeutic applications (Shakeel, Bhat, & Haq, 2014).
Antioxidant Activity
The antioxidant properties of chemical compounds are of significant interest due to their potential in mitigating oxidative stress-related conditions. Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, finding some compounds to exhibit excellent antioxidant properties. This research underscores the potential of such compounds in developing antioxidant therapies (Barbuceanu et al., 2014).
Optical and Sensing Applications
Hydrazinecarbothioamide derivatives also find applications in the development of optical probes for detecting metal ions. Shi et al. (2016) developed a simple-structured derivative that acts as a dual-channel optical probe for Hg2+ and Ag+, demonstrating the compound's utility in environmental monitoring and chemical sensing (Shi et al., 2016).
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3OS/c1-2-3-10(17)15-16-11(18)14-7-4-5-8(12)9(13)6-7/h4-6H,2-3H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFVARHCQNXHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4551802.png)
![2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanol](/img/structure/B4551809.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4551811.png)

![1-butyl-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B4551820.png)


![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4551848.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551856.png)



![4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4551888.png)
